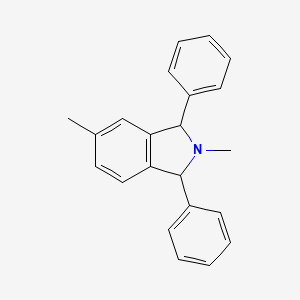
2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring. This particular compound is characterized by the presence of two methyl groups and two phenyl groups attached to the isoindole core. It is a white to pale yellow crystalline solid and is known for its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,5-dimethyl-1,3-diphenyl-1,3-dihydro-1H-isoindole with a suitable cyclizing agent can yield the desired compound. The reaction typically requires a solvent such as toluene or dichloromethane and is carried out at elevated temperatures, often in the range of 80-120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and controlled temperature and pressure, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Isoindole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced isoindole compounds with hydrogenated rings.
Substitution: Halogenated, nitrated, or sulfonated isoindole derivatives.
Scientific Research Applications
2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its stability and unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 1,3-Dimethyl-1H-imidazol-3-ium-2-yl
Uniqueness
2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers a balance of stability, reactivity, and biological activity .
Properties
CAS No. |
22948-71-6 |
|---|---|
Molecular Formula |
C22H21N |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2,5-dimethyl-1,3-diphenyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C22H21N/c1-16-13-14-19-20(15-16)22(18-11-7-4-8-12-18)23(2)21(19)17-9-5-3-6-10-17/h3-15,21-22H,1-2H3 |
InChI Key |
WNNQPZRNHAHWAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(N(C2C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















